molecular formula C9H10N2O4 B2888774 Methyl 2-[(2-nitrophenyl)amino]acetate CAS No. 389065-48-9

Methyl 2-[(2-nitrophenyl)amino]acetate

Cat. No.: B2888774
CAS No.: 389065-48-9
M. Wt: 210.189
InChI Key: DCQOTHBVHDCEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . . This compound is characterized by the presence of a nitro group (-NO₂) attached to a phenyl ring, which is further connected to an amino group (-NH-) and an ester group (-COOCH₃).

Preparation Methods

Methyl 2-[(2-nitrophenyl)amino]acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-nitroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-[(2-nitrophenyl)amino]acetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted esters, and carboxylic acids.

Mechanism of Action

The mechanism of action of methyl 2-[(2-nitrophenyl)amino]acetate and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes and receptors in biological systems . These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Methyl 2-[(2-nitrophenyl)amino]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a variety of chemical modifications and applications in different fields.

Properties

IUPAC Name

methyl 2-(2-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQOTHBVHDCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Glycine methyl ester hydrochloride (2.2 g, 18 mmol), diisopropylethylamine (2.9 g, 29 mmol), 18-crown-6 (370 mg, 1.4 mmol) and potassium fluoride (1.6 g, 28 mmol) were added to a solution of 1-fluoro-2-nitrobenzene (2 g, 14 mmol) in acetonitrile (150 ml). The mixture was heated at 80° C. for 48 h and cooled. 0.3N potassium hydrogen sulphate and ethyl acetate were added and the mixture separated. The organic phase was washed with water and brine, filtered through phase separation paper and reduced. Chromatography (15% EtOAc/85% 6080 petroleum ether) afforded N-(2-nitrophenyl)glycine methyl ester as a yellow solid (2.5 g, 85%).
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2.2 g
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2.9 g
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370 mg
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1.6 g
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2 g
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reactant
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150 mL
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0 (± 1) mol
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